

3-(3-Chloro-5-fluorophenyl)benzotrile molecular structure

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Compound of Interest

Compound Name: 3-(3-Chloro-5-fluorophenyl)benzotrile
CAS No.: 1345732-63-9
Cat. No.: B578614

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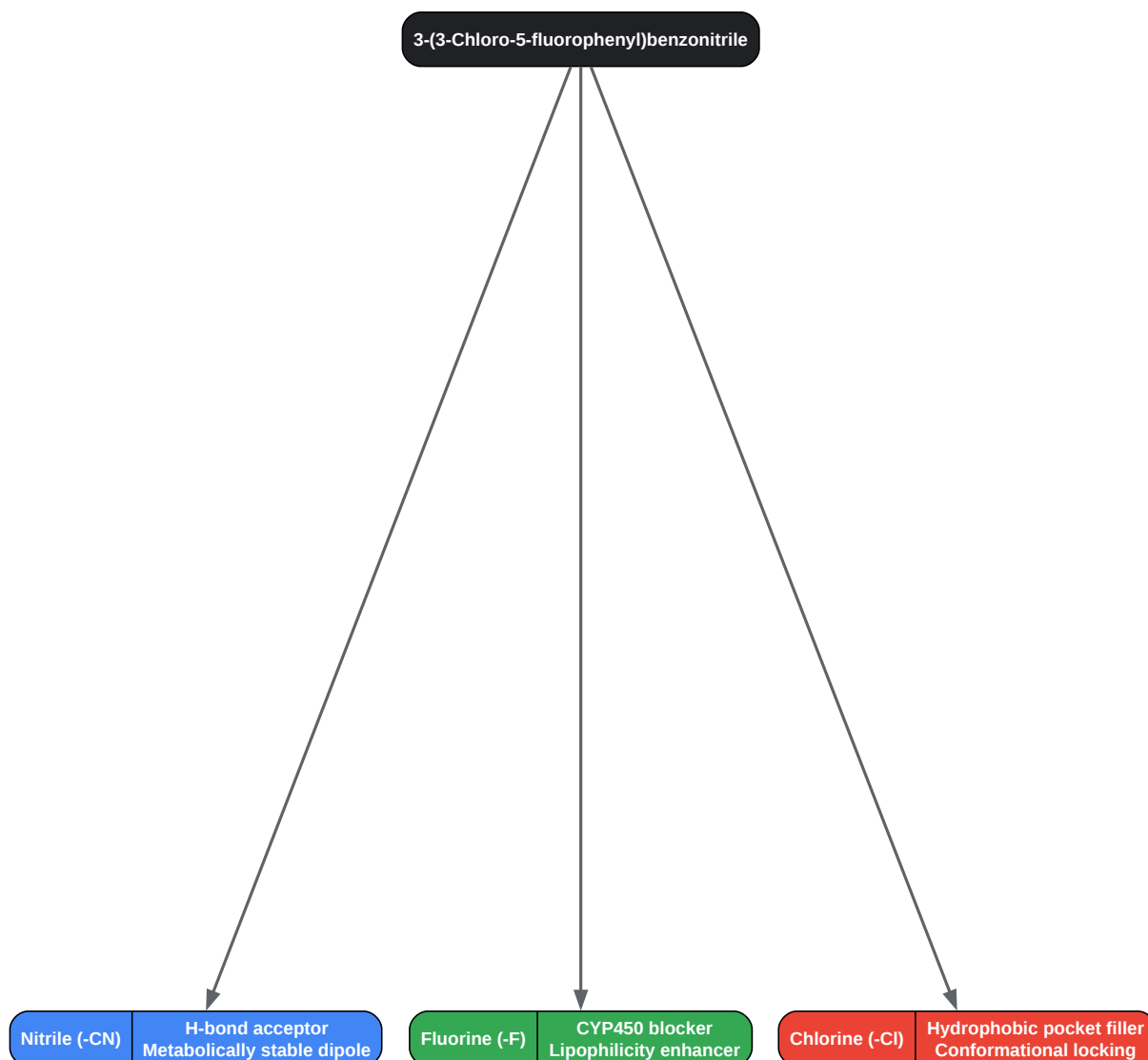
An in-depth technical analysis of **3-(3-Chloro-5-fluorophenyl)benzotrile** requires moving beyond basic chemical properties to understand its strategic utility in modern drug discovery. In my tenure as a Senior Application Scientist overseeing early-stage therapeutic pipelines, I have consistently observed that the strategic placement of halogens on biphenyl scaffolds can rescue a failing lead compound by optimizing both pharmacodynamics and pharmacokinetics.

This guide dissects the molecular architecture, physicochemical profiling, and self-validating synthetic methodologies associated with this highly specialized building block.

Molecular Architecture & Bioisosteric Rationale

The molecule **3-(3-Chloro-5-fluorophenyl)benzotrile** (CAS: 1345732-63-9) is not merely a chemical intermediate; it is a meticulously designed pharmacophore^[1]. Its structure consists of a rigid biphenyl core decorated with three highly specific functional groups, each serving a distinct purpose in medicinal chemistry:

- The Biphenyl Scaffold: Provides a rigid, hydrophobic spacer that excels in forming π - π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) within target protein binding pockets.
- The 3-Cyano Group (-CN): The nitrile moiety acts as a robust hydrogen bond acceptor. It is frequently deployed as a metabolically stable bioisostere for halogens, carbonyls, or hydroxyl groups. Its linear geometry and strong dipole moment allow it to probe deep, narrow binding pockets without introducing the metabolic liabilities associated with aldehydes or ketones.
- The 3-Chloro-5-fluoro Substitution: This asymmetrical, di-halogenated motif is a masterclass in steric and electronic tuning. Fluorine provides metabolic shielding, effectively blocking Cytochrome P450-mediated oxidation at electron-rich aromatic positions[2]. Chlorine, being larger and more lipophilic, acts as a "hydrophobic plug" to fill adjacent lipophilic sub-pockets, increasing overall binding affinity through van der Waals interactions ([2]).



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Pharmacophore mapping and bioisosteric rationale for the molecule's substitution pattern.

Physicochemical Profiling

Understanding the quantitative metrics of this scaffold is critical for predicting its behavior in biological systems and during synthesis. The data below summarizes the core properties that make this molecule an ideal starting point for central nervous system (CNS) or oral drug development.

| Property | Value | Scientific Implication |
|--------------------------------|--|---|
| CAS Registry Number | 1345732-63-9[1] | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C ₁₃ H ₇ ClFN[1] | High halogen content dictates lipophilicity. |
| Molecular Weight | 231.65 g/mol [1] | Well below the Lipinski limit of 500 Da, allowing ample room for further functionalization. |
| Topological Polar Surface Area | 23.8 Å ² | Excellent for blood-brain barrier (BBB) penetration (optimal < 90 Å ²). |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 2 (Nitrile N, Fluorine) | Provides specific anchoring points within target active sites. |
| Rotatable Bonds | 1 (Biaryl linkage) | Low entropic penalty upon target binding due to high rigidity. |

Self-Validating Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The construction of halogenated biphenyls is most reliably achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling ([3]). However, the synthesis of **3-(3-Chloro-5-**

fluorophenyl)benzotrile is non-trivial due to the potential for protodeboronation of the boronic acid and the risk of homocoupling.

The following protocol is designed as a self-validating system—meaning the procedure includes built-in visual and analytical checkpoints to ensure causality and reaction success at every stage.

Step 1: Reagent Preparation & Degassing

- **Action:** In an oven-dried Schlenk flask under argon, combine 3-cyanophenylboronic acid (1.2 eq), 1-bromo-3-chloro-5-fluorobenzene (1.0 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).
- **Causality:** A slight excess of the boronic acid (1.2 eq) compensates for any loss due to protodeboronation side reactions. Pd(dppf)Cl₂ is specifically chosen over the classic Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, drastically minimizing unwanted homocoupling of the boronic acid.
- **Self-Validation Checkpoint:** The initial mixture should appear as a heterogeneous yellow/orange suspension. If the catalyst appears black or gray, it has degraded to inactive Palladium black and must be replaced.

Step 2: Solvent Addition & Base Activation

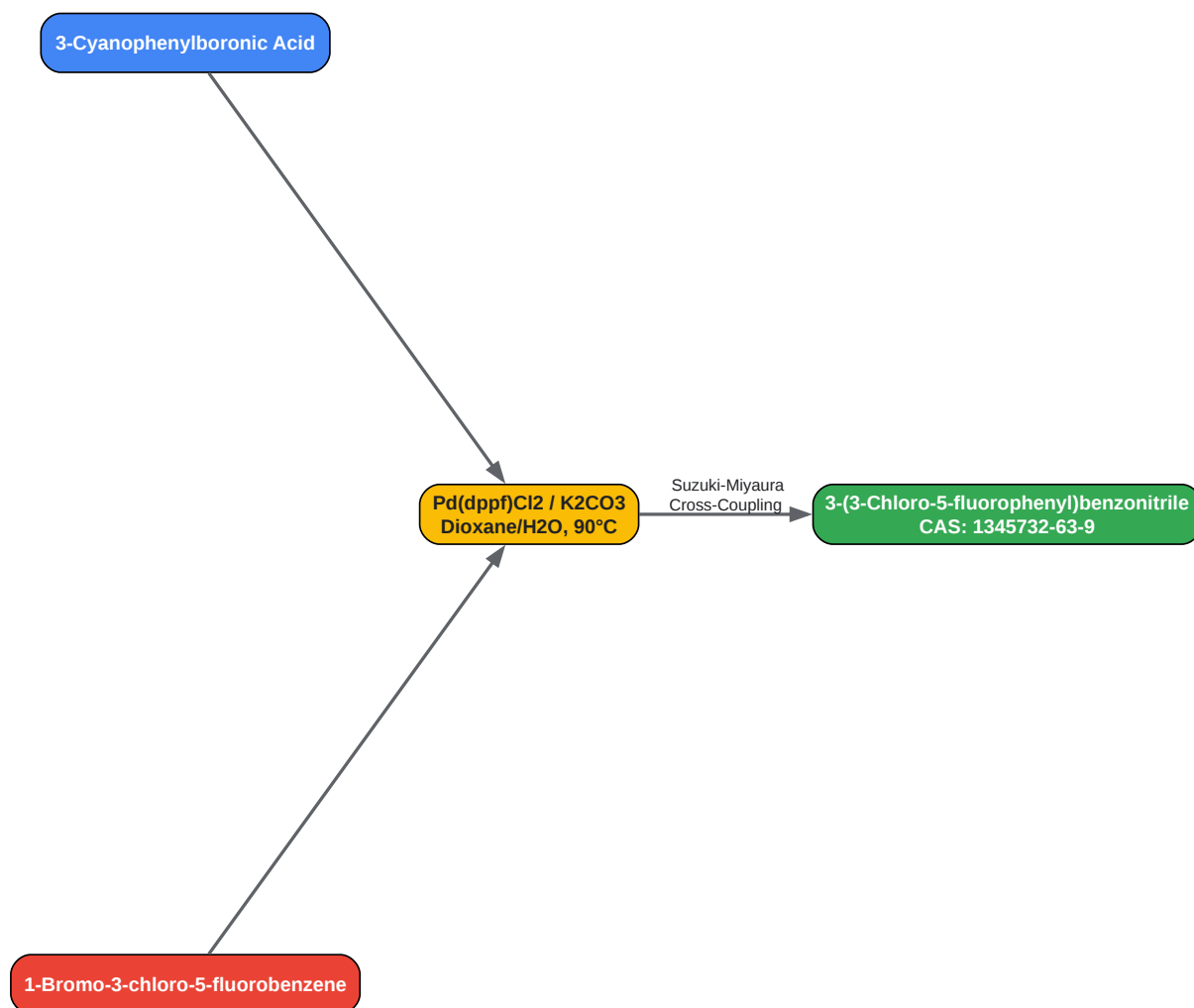
- **Action:** Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v) to the flask. Heat the reaction to 90°C.
- **Causality:** The biphasic system is critical. Dioxane solubilizes the organic substrates, while the water is essential to dissolve the inorganic base (K₂CO₃). The carbonate anion coordinates with the palladium center and the boronic acid, forming a negatively charged boronate complex that facilitates the critical transmetalation step. Degassing prevents the oxidation of the highly active Pd(0) species.
- **Self-Validation Checkpoint:** Upon reaching 90°C, the solution will transition from a yellow suspension to a dark red/brown homogeneous mixture. This color shift visually confirms the successful generation of the active Pd(0) catalytic species.

Step 3: Reaction Monitoring

- Action: Stir at 90°C for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) and LC-MS.
- Causality: Continuous thermal energy drives the catalytic cycle (Oxidative Addition → Transmetalation → Reductive Elimination).
- Self-Validation Checkpoint: TLC (using a 9:1 Hexanes/EtOAc system) will show the complete consumption of the aryl bromide ($R_f \sim 0.7$) and the emergence of a new, highly UV-active spot ($R_f \sim 0.4$). LC-MS validation must yield an $[M+H]^+$ peak at m/z 232.0, confirming product mass.

Step 4: Workup & Purification

- Action: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash extensively with brine. Dry the organic layer over anhydrous $MgSO_4$, concentrate under reduced pressure, and purify via silica gel flash chromatography.
- Causality: Brine is utilized instead of water to break the stubborn emulsions frequently formed by the biphasic Dioxane/Water/EtOAc mixture.
- Self-Validation Checkpoint: The final product should be isolated as a crystalline solid. Analytical validation via 1H NMR will show the complete absence of starting material peaks, and the chemical shifts will reflect the highly deshielded aromatic protons characteristic of the di-halogenated ring.



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Suzuki-Miyaura cross-coupling workflow for synthesizing the halogenated biphenyl scaffold.

Field-Proven Applications in Drug Discovery

The **3-(3-Chloro-5-fluorophenyl)benzonitrile** scaffold is highly sought after in advanced therapeutic and agrochemical development due to its unique electronic profile.

1. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): In the development of DAPY-derivative NNRTIs, bioisosterism-driven drug design heavily relies on halogenated biphenyls. The substitution of a methyl moiety with a halogen (fluorine or chlorine) on the biphenyl ring establishes a meticulous balance between inhibitory effectiveness and drug-like attributes. The fluorine atom improves metabolic stability, while the chlorine atom locks the molecule into a "U" shape conformation required to fit perfectly within the NNRTI binding pocket of the reverse transcriptase enzyme ([2]).
2. Next-Generation Agrochemicals: Beyond human therapeutics, halogenated biphenyl carbonitriles are utilized as core intermediates in the synthesis of potent insecticidal agents. Studies have demonstrated that biphenylcarboxamide derivatives substituted with halogens (Cl, F) exhibit powerful toxic effects against agricultural pests like the cotton leafworm (*Spodoptera littoralis*), outperforming traditional methomyl insecticides due to their enhanced environmental stability and target binding affinity ([4],[5]).

References

- National Center for Biotechnology Information (PMC). "Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors".[\[Link\]](#)
- BMC Chemistry. "Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, *Spodoptera littoralis*". [\[Link\]](#)

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